alpha-Methyl-1-naphthaleneacetic Acid Methyl Ester
Overview
Description
alpha-Methyl-1-naphthaleneacetic Acid Methyl Ester is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound features a naphthalene ring, which is a polycyclic aromatic hydrocarbon, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
alpha-Methyl-1-naphthaleneacetic Acid Methyl Ester can be synthesized through the esterification of 2-(1-naphthyl)propionic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the synthesis of methyl 2-(1-naphthyl)-propionate may involve continuous flow reactors to optimize yield and purity. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: alpha-Methyl-1-naphthaleneacetic Acid Methyl Ester can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the ester group can yield alcohols.
Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 2-(1-naphthyl)propionic acid.
Reduction: 2-(1-naphthyl)propanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
alpha-Methyl-1-naphthaleneacetic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fragrances and as an intermediate in the synthesis of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(1-naphthyl)-propionate involves its interaction with various molecular targets, depending on the context of its use. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group can be hydrolyzed by esterases, releasing the active naphthalene derivative, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-naphthyl)-propionate: Similar structure but with the naphthalene ring attached at a different position.
Ethyl 2-(1-naphthyl)-propionate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(1-naphthyl)-butyrate: Similar structure but with a longer carbon chain.
Uniqueness
alpha-Methyl-1-naphthaleneacetic Acid Methyl Ester is unique due to its specific ester and naphthalene ring configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
72221-62-6 |
---|---|
Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 2-naphthalen-1-ylpropanoate |
InChI |
InChI=1S/C14H14O2/c1-10(14(15)16-2)12-9-5-7-11-6-3-4-8-13(11)12/h3-10H,1-2H3 |
InChI Key |
XULIAJSFPSQIKV-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)OC |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.